molecular formula C6H7ClOS B578475 1-(5-Chloro-thiophen-3-YL)ethanol CAS No. 1363383-08-7

1-(5-Chloro-thiophen-3-YL)ethanol

Cat. No.: B578475
CAS No.: 1363383-08-7
M. Wt: 162.631
InChI Key: XROBASKSBLIYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-thiophen-3-YL)ethanol is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. The presence of a chlorine atom at the 5-position and an ethanol group at the 3-position of the thiophene ring makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-thiophen-3-YL)ethanol can be synthesized through various methodsThe reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled conditions to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by ethanol substitution. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-thiophen-3-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chloro-thiophen-3-YL)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-thiophen-3-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme inhibition, receptor binding, and signal transduction pathways. The presence of the chlorine atom and ethanol group enhances its reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-thiophen-3-YL)ethanol stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for synthesizing more complex molecules and exploring new therapeutic applications. Continued research on this compound will likely uncover even more applications and insights into its mechanism of action.

Properties

IUPAC Name

1-(5-chlorothiophen-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROBASKSBLIYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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